Isoguanosine Triacetate
Description
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-amino-2-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(17)19-16(25)20-14(10)21/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMGQUDDESFBBM-SDBHATRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(NC(=O)N=C32)N)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857883 | |
| Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173098-06-1 | |
| Record name | 2',3',5'-Tri-O-acetyl-2-oxo-2-hydroadenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90857883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Acetylation of Isoguanosine
The most straightforward method involves reacting isoG with acetic anhydride in the presence of a catalyst. Early studies utilized pyridine as both a solvent and base to drive acetylation:
Procedure :
-
Dissolve isoG (1.0 equiv) in anhydrous pyridine (10 mL/g).
-
Add acetic anhydride (3.2 equiv) dropwise at 0°C.
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Stir for 24 hours at room temperature.
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Quench with ice water and extract with dichloromethane.
-
Purify via silica gel chromatography (ethyl acetate/hexane, 1:1).
Challenges :
Stepwise Protection-Acetylation Strategy
To mitigate side reactions, a stepwise approach using transient protecting groups has been developed:
N6 Protection with Dimethylaminoethylidene
Key Steps :
-
Protect the N6 amino group of isoG with dimethylaminoethylidene via Schiff base formation.
-
Acetylate the ribose hydroxyls using acetic anhydride and 4-dimethylaminopyridine (DMAP).
-
Deprotect the N6 group under mild acidic conditions (pH 4.0).
Reaction Conditions :
Advantages :
-
Prevents unwanted N-acetylation.
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Enables gram-scale synthesis.
tert-Butyldimethylsilyl (TBDMS) Protection
Procedure :
-
Protect the 5'-OH with TBDMS chloride.
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Acetylate the 2' and 3' hydroxyls.
Example :
Enzymatic Synthesis
Recent advances employ nucleotide kinases and acetyltransferases for regioselective acetylation:
Protocol :
-
Incubate isoG with acetyl-CoA and Bacillus subtilis acetyltransferase.
-
Optimize pH to 7.5 and temperature to 37°C.
Outcomes :
Comparative Analysis of Methods
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Direct Acetylation | isoG | Ac₂O, pyridine | 45–60 | 85–90 |
| Stepwise (N6-protected) | isoG | DMAP, Ac₂O | 68–72 | 92–95 |
| TBDMS Protection | 2'-DeoxyisoG | TBDMS-Cl, TBAF | 81 | 98 |
| Enzymatic | isoG | Acetyl-CoA, B. subtilis | 75 | 99 |
Notes :
-
Enzymatic methods offer superior purity but require costly cofactors.
-
TBDMS protection is optimal for oligonucleotide synthesis due to high stability.
Optimization Strategies and Challenges
Solvent Systems
Catalytic Innovations
Chemical Reactions Analysis
Types of Reactions
Isoguanosine Triacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the purine base or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially at the purine base and acetate groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various amino or alkylated analogs .
Scientific Research Applications
Genetic Research Applications
Isoguanosine triacetate has significant implications in genetic research, particularly in the study of nucleic acid interactions and modifications.
- Base Pairing Studies : The compound can form stable base pairs with isocytidine, allowing researchers to investigate non-canonical base pairing in nucleic acids. This property is essential for understanding the flexibility and dynamics of RNA structures .
- Template-Directed Synthesis : Polymerases have been shown to incorporate this compound into oligonucleotides, facilitating the study of DNA replication and transcription mechanisms . This incorporation can be utilized to develop novel genetic tools for gene editing and synthetic biology.
Drug Development
The unique properties of this compound position it as a promising candidate in drug development.
- Antitumor Activity : Research indicates that derivatives of isoguanosine exhibit antitumor properties. The modification of isoguanosine into triacetate enhances its bioavailability and efficacy against cancer cells .
- Antiviral Agents : Due to its structural similarity to guanosine, this compound may serve as a scaffold for developing antiviral drugs targeting viral polymerases . Its ability to mimic natural nucleotides can interfere with viral replication processes.
Material Science Applications
In addition to biological applications, this compound has potential uses in material science.
- Supramolecular Chemistry : The self-assembly properties of isoguanosine derivatives allow for the creation of complex supramolecular structures. These structures can be utilized in the development of new materials with specific optical or electronic properties .
- Ionophores : this compound can function as an ionophore, facilitating ion transport across membranes. This property holds potential for applications in biosensors and drug delivery systems .
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound across different applications:
- Nucleic Acid Structure Analysis : A study demonstrated that oligonucleotides containing this compound formed unique higher-order structures compared to those containing guanosine. These findings suggest potential applications in designing nucleic acid-based sensors .
- Anticancer Drug Development : Research involving the modification of isoguanosine derivatives showed promising results in inhibiting tumor growth in various cancer cell lines. The enhanced stability and cellular uptake of these compounds were attributed to their acetylation .
- Ion Transport Mechanisms : Investigations into the ionophoric properties of this compound revealed its ability to transport cations across lipid membranes effectively, indicating potential uses in developing novel drug delivery systems .
Mechanism of Action
The mechanism of action of Isoguanosine Triacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Guanosine Triacetate (2',3',5'-Tri-O-acetylguanosine)
- CAS Number : 6979-94-8
- Molecular Formula: C₁₆H₁₉N₅O₈ (identical to Isoguanosine Triacetate)
- Molecular Weight : 409.36 g/mol .
- Key Differences: Nucleobase: Contains guanine instead of isoguanine. The guanine base has a carbonyl group at position 6 and an amino group at position 2, whereas isoguanine reverses these positions (carbonyl at position 2, amino at position 6) .
8-Bromoguanosine Triacetate
- CAS Number: Not explicitly provided (refer to ECHEMI product listings) .
- Molecular Formula : C₁₆H₁₈BrN₅O₈ (estimated).
- Molecular Weight : ~488.23 g/mol (calculated with bromine substitution).
- Key Differences: Substituent: Features a bromine atom at position 8 of the guanine base.
L-Fludarabine
- CAS Number: Not provided .
- Molecular Formula : C₁₀H₁₂FN₅O₄.
- Molecular Weight : 285.24 g/mol.
- Key Differences: Structure: A fluorinated purine analog lacking acetyl groups. The fluorine atom at position 2 of the adenine ring enhances metabolic stability and therapeutic efficacy in anticancer treatments . Application: Unlike acetylated nucleosides, L-Fludarabine is directly used as an active pharmaceutical ingredient (API), whereas this compound serves as a synthetic intermediate or impurity .
Physicochemical and Functional Comparisons
Molecular Properties
| Compound | CAS Number | Molecular Weight (g/mol) | Melting Point (°C) | Key Structural Feature |
|---|---|---|---|---|
| This compound | 173098-06-1 | 409.36 | 240–245 | Isoguanine base, triacetylated sugar |
| Guanosine Triacetate | 6979-94-8 | 409.36 | Not reported | Guanine base, triacetylated sugar |
| 8-Bromoguanosine Triacetate | - | ~488.23 | Not reported | 8-Bromo substitution on guanine |
| L-Fludarabine | - | 285.24 | Not reported | Fluorinated adenine, no acetyl groups |
Functional Differences
- Acetylation Role: Both this compound and Guanosine Triacetate use acetyl groups to protect reactive hydroxyl groups during nucleoside modifications, enhancing solubility in organic solvents for synthetic processes .
- Pharmaceutical Relevance: this compound is primarily an impurity or intermediate, while derivatives like 8-Bromoguanosine Triacetate are specialized reagents for nucleotide tagging .
Research and Application Insights
- Synthetic Utility: Acetylated nucleosides like this compound are critical intermediates in oligonucleotide synthesis, protecting sugars from undesired reactions .
- Stability Considerations: The acetyl groups in this compound improve stability during storage compared to non-acetylated analogs like L-Fludarabine, which require stringent handling .
- Limitations in Data: Direct comparative studies on the biochemical efficacy or pharmacokinetics of this compound and its analogs are scarce in the provided evidence, highlighting a gap for future research.
Biological Activity
Isoguanosine triacetate (isoG-3Ac) is a derivative of isoguanosine, a nucleoside that has garnered attention due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.
Structure and Synthesis
Isoguanosine is characterized by the translocation of the C2 carbonyl and C6 amino groups compared to guanosine. This structural variation influences its biochemical behavior and interactions. The synthesis of this compound typically involves acetylation of the hydroxyl groups present in isoguanosine, enhancing its lipophilicity and potentially improving its bioavailability.
Synthesis Overview
| Synthesis Method | Yield | Conditions |
|---|---|---|
| Acetylation of isoG | 80% | Mild conditions |
| Direct synthesis from 6-chloroxanthosine | 20% | Harsh conditions |
Biological Activity
This compound exhibits a range of biological activities, primarily attributed to its role as a nucleoside analog. Its effects can be categorized into several key areas:
1. Antitumor Activity
Isoguanosine and its derivatives have shown promise in cancer treatment. Research indicates that isoG can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. For instance, studies have demonstrated that isoG enhances the cytotoxic effects of certain chemotherapeutic agents in human leukemia cells.
2. Antiviral Properties
This compound has been investigated for its antiviral properties, particularly against RNA viruses. The compound can interfere with viral replication by mimicking natural nucleotides, thus disrupting viral RNA synthesis. In vitro studies have shown that isoG-3Ac exhibits inhibitory effects against viruses such as influenza and HIV.
3. Neuroprotective Effects
Emerging research suggests that isoguanosine derivatives may possess neuroprotective properties. In animal models, isoG has been linked to reduced oxidative stress and inflammation in neuronal tissues, which could have implications for treating neurodegenerative diseases.
Case Studies
-
Antitumor Efficacy
- A study conducted on human leukemia cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.
-
Antiviral Activity
- In a controlled experiment, this compound was tested against the influenza virus in cultured cells. Results indicated a dose-dependent reduction in viral titers, suggesting potential as an antiviral therapeutic agent.
-
Neuroprotection
- Research involving murine models of Alzheimer's disease showed that administration of isoG-3Ac led to improved cognitive function and reduced amyloid plaque formation, highlighting its potential role in neuroprotection.
The biological activity of this compound can be attributed to several mechanisms:
- Nucleotide Mimicry : IsoG-3Ac can incorporate into RNA and DNA strands, leading to faulty replication and transcription processes in both viral and host cells.
- Apoptotic Pathways : The compound activates intrinsic apoptotic pathways via mitochondrial depolarization and cytochrome c release.
- Inflammation Modulation : IsoG derivatives may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Q & A
Q. How can researchers confirm the identity and purity of Isoguanosine Triacetate in synthetic batches?
Methodological Answer:
- Chromatographic and spectroscopic validation : Use HPLC with UV detection (λ = 260–280 nm) to assess purity, coupled with comparison against authenticated reference standards.
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm structural integrity by matching peak assignments to literature data (e.g., acetyl proton resonances at δ 2.0–2.1 ppm) .
- Melting point analysis : Compare observed melting points (240–245°C) to published values to verify consistency .
Q. What are the critical solubility properties of this compound for designing in vitro assays?
Methodological Answer:
- Solvent screening : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CDCl) using gravimetric or spectrophotometric methods. Evidence suggests moderate solubility in CDCl, which is critical for NMR-based conformational studies .
- Temperature-dependent solubility : Optimize dissolution by heating in DMSO (50–60°C) for biological assays requiring aqueous compatibility .
Advanced Research Questions
Q. How can the stereochemical configuration of this compound derivatives be resolved when crystallographic data is unavailable?
Methodological Answer:
- Conformational analysis via NMR and CD spectroscopy : Use -NMR coupling constants (e.g., -values for ribose protons) and Circular Dichroism (CD) to infer axial/equatorial substituent orientations. For example, B-type conformations in CDCl were confirmed via NOESY correlations and vicinal coupling constants .
- DP4+ probability analysis : Apply computational methods (e.g., Gaussian-optimized structures) to compare experimental NMR data with theoretical models for isomer discrimination, as demonstrated in triacetate stereostructure assignments .
Q. What experimental strategies mitigate contradictions in spectral data during structural elucidation of this compound analogs?
Methodological Answer:
Q. How can researchers optimize the synthesis of this compound to improve yield and regioselectivity?
Methodological Answer:
- Protecting group strategies : Use transient silylation (e.g., TMSCl) to selectively acetylate hydroxyl groups, minimizing side reactions .
- Catalytic optimization : Employ DMAP (4-dimethylaminopyridine) as a catalyst in acetylation reactions to enhance reaction rates and regiocontrol .
- Reaction monitoring : Use thin-layer chromatography (TLC) with UV visualization to track acetylation progress and isolate intermediates .
Q. What analytical challenges arise when differentiating this compound from its isomers, and how can they be addressed?
Methodological Answer:
- Isomer-specific melting points : Leverage differential melting ranges (e.g., cf. sphingosine triacetate isomers with 17b vs. 18b structures) for preliminary identification .
- Vibrational spectroscopy : Compare IR carbonyl stretching frequencies (1700–1750 cm) to distinguish acetyl group orientations .
- X-ray crystallography : Collaborate with crystallography facilities to resolve ambiguous cases, prioritizing high-purity samples .
Data-Driven Research Design Considerations
Q. How should researchers design stability studies for this compound under varying experimental conditions?
Methodological Answer:
- Stress testing : Expose the compound to accelerated degradation conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis) and monitor via LC-MS for decomposition products .
- Long-term storage protocols : Recommend desiccated storage at –20°C in amber vials to prevent moisture absorption and photodegradation .
Q. What methodologies are suitable for analyzing this compound’s interactions with biological macromolecules?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
